Lipophilicity Gain of ~0.7 LogP Units Over the 3-Hydroxy Analog Enhances Predicted Membrane Permeability
Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate exhibits a calculated LogP of 0.215 , compared with a calculated LogP of −0.5 for methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (CAS 52867-42-2) [1]. This represents an approximate 0.7 LogP unit increase, translating to roughly a 5-fold higher predicted octanol–water partition coefficient. The methoxy group replaces the tautomeric 3-hydroxy/5-oxo functionality, eliminating hydrogen-bond donor capacity and reducing topological polar surface area from 64.09 Ų (3-OH analog) to 53.35 Ų (target compound) [2], both changes consistent with improved predicted passive membrane permeability.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.215; TPSA = 53.35 Ų |
| Comparator Or Baseline | Methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (CAS 52867-42-2): LogP = −0.5; PSA = 64.09 Ų |
| Quantified Difference | ΔLogP ≈ +0.7 (∼5-fold higher partition coefficient); ΔTPSA ≈ −10.7 Ų |
| Conditions | Calculated values (fragmental/topological methods); data from ChemSrc and Ambinter databases |
Why This Matters
For medicinal chemistry programmes requiring CNS penetration or cellular permeability, the ~5-fold higher lipophilicity of the 3-methoxy compound offers a quantifiable advantage over the 3-hydroxy analog, which is substantially more polar and may exhibit poor membrane transit.
- [1] Ambinter. AMB20246990 – Methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (LogP = −0.5, PSA = 64.09). https://ambinter.com/molecule/20246990 (accessed 2026-05-07). View Source
- [2] Molbase. Methyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate (CAS 52867-42-2) – LogP, PSA data. https://qiye.molbase.cn (accessed 2026-05-07). View Source
